Cas no 1514213-04-7 (5-Cyano-2,3,4-trifluorobenzoic acid)

5-Cyano-2,3,4-trifluorobenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-Cyano-2,3,4-trifluorobenzoic acid
- 5-Cyano-2,3,4-trifluorobenzoicacid
- Benzoic acid, 5-cyano-2,3,4-trifluoro-
-
- Inchi: 1S/C8H2F3NO2/c9-5-3(2-12)1-4(8(13)14)6(10)7(5)11/h1H,(H,13,14)
- InChI Key: SRQWKZZTBSFEJB-UHFFFAOYSA-N
- SMILES: FC1=C(C(=C(C#N)C=C1C(=O)O)F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 288
- XLogP3: 1.5
- Topological Polar Surface Area: 61.1
5-Cyano-2,3,4-trifluorobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-647964-0.5g |
5-cyano-2,3,4-trifluorobenzoic acid |
1514213-04-7 | 0.5g |
$739.0 | 2023-05-30 | ||
Enamine | EN300-647964-0.25g |
5-cyano-2,3,4-trifluorobenzoic acid |
1514213-04-7 | 0.25g |
$708.0 | 2023-05-30 | ||
Enamine | EN300-647964-2.5g |
5-cyano-2,3,4-trifluorobenzoic acid |
1514213-04-7 | 2.5g |
$1509.0 | 2023-05-30 | ||
Enamine | EN300-647964-10.0g |
5-cyano-2,3,4-trifluorobenzoic acid |
1514213-04-7 | 10g |
$3315.0 | 2023-05-30 | ||
Enamine | EN300-647964-0.1g |
5-cyano-2,3,4-trifluorobenzoic acid |
1514213-04-7 | 0.1g |
$678.0 | 2023-05-30 | ||
Enamine | EN300-647964-1.0g |
5-cyano-2,3,4-trifluorobenzoic acid |
1514213-04-7 | 1g |
$770.0 | 2023-05-30 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01105706-1g |
5-Cyano-2,3,4-trifluorobenzoic acid |
1514213-04-7 | 95% | 1g |
¥3808.0 | 2023-04-01 | |
Enamine | EN300-647964-5.0g |
5-cyano-2,3,4-trifluorobenzoic acid |
1514213-04-7 | 5g |
$2235.0 | 2023-05-30 | ||
Enamine | EN300-647964-0.05g |
5-cyano-2,3,4-trifluorobenzoic acid |
1514213-04-7 | 0.05g |
$647.0 | 2023-05-30 |
5-Cyano-2,3,4-trifluorobenzoic acid Related Literature
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
Additional information on 5-Cyano-2,3,4-trifluorobenzoic acid
Introduction to 5-Cyano-2,3,4-trifluorobenzoic acid (CAS No. 1514213-04-7)
5-Cyano-2,3,4-trifluorobenzoic acid is a fluorinated aromatic carboxylic acid derivative with significant applications in the field of pharmaceutical and agrochemical research. Its unique structural features, characterized by a cyano group and three fluorine atoms substituents on the benzene ring, make it a valuable intermediate in the synthesis of various bioactive molecules. The compound’s molecular formula, C₇H₂F₃NO₂, reflects its composition and potential reactivity, which are highly relevant for medicinal chemistry investigations.
The CAS number 1514213-04-7 uniquely identifies this chemical entity in scientific literature and databases, ensuring precise referencing and consistency across research studies. This compound has garnered attention due to its role in developing novel therapeutic agents targeting diverse biological pathways. The presence of fluorine atoms introduces electron-withdrawing effects, which can modulate the pharmacokinetic properties of derivatives synthesized from this precursor.
Recent advancements in drug discovery have highlighted the importance of fluorinated benzoic acids in designing potent and selective inhibitors. 5-Cyano-2,3,4-trifluorobenzoic acid serves as a key building block in constructing molecules with enhanced metabolic stability and improved binding affinity to biological targets. For instance, studies have demonstrated its utility in synthesizing inhibitors of enzymes involved in inflammatory responses and cancer progression.
The cyano group in 5-Cyano-2,3,4-trifluorobenzoic acid contributes to the molecule’s ability to participate in nucleophilic addition reactions, enabling the formation of complex structures through condensation or coupling reactions. This reactivity is particularly valuable in multistep synthetic routes aimed at producing drug candidates with optimized pharmacological profiles. Researchers have leveraged this compound to develop novel analogs with improved efficacy and reduced side effects.
In the realm of agrochemicals, derivatives of 5-Cyano-2,3,4-trifluorobenzoic acid have been explored for their potential as intermediates in the synthesis of pesticides and herbicides. The fluorine substituents enhance the lipophilicity of derived compounds, facilitating their absorption and distribution within plant tissues. Such properties are crucial for developing environmentally sustainable agrochemical solutions that maintain high efficacy while minimizing ecological impact.
The synthesis of 5-Cyano-2,3,4-trifluorobenzoic acid typically involves multi-step organic transformations starting from commercially available fluorinated precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions or metal-mediated cyanation processes, have been employed to achieve high yields and purity levels. These synthetic strategies underscore the compound’s significance as a versatile chemical scaffold in industrial-scale production.
From a computational chemistry perspective, 5-Cyano-2,3,4-trifluorobenzoic acid has been subjected to molecular modeling studies to elucidate its interactions with biological targets. Quantum mechanical calculations have provided insights into its electronic structure and potential hydrogen bonding capabilities, aiding in the rational design of next-generation bioactive molecules. Such computational approaches are integral to modern drug discovery pipelines, where virtual screening complements experimental efforts.
The growing interest in fluorinated compounds stems from their ability to confer desirable pharmacological properties upon drug candidates. 5-Cyano-2,3,4-trifluorobenzoic acid, with its distinct substitution pattern, exemplifies how structural modifications can influence molecular behavior. Researchers continue to explore its derivatives for applications beyond traditional pharmaceuticals, including materials science and specialty chemicals where unique electronic and optical properties are sought.
In conclusion,5-Cyano-2,3,4-trifluorobenzoic acid (CAS No. 1514213-04-7) represents a cornerstone compound in contemporary chemical research. Its multifaceted utility as a synthetic intermediate underscores its importance across multiple industries. As scientific understanding evolves,this compound will likely remain at the forefront of innovation,driving advancements in medicine、agriculture,and beyond.
1514213-04-7 (5-Cyano-2,3,4-trifluorobenzoic acid) Related Products
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)




